molecular formula C10H11ClN2O2 B2583112 Methyl 5-amino-1H-indole-6-carboxylate hydrochloride CAS No. 2228135-37-1

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

Cat. No.: B2583112
CAS No.: 2228135-37-1
M. Wt: 226.66
InChI Key: REVNHZSHVRJBBC-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and amination reactions. For instance, starting with indole-6-carboxylic acid, the compound can be methylated using methyl iodide in the presence of a base like potassium carbonate. The resulting methyl ester can then be aminated using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of more complex indole derivatives. These derivatives are vital in creating pharmaceuticals and other chemical compounds due to their unique properties and functionalities .

Reactions and Yield

  • The compound can undergo various reactions, including hydrolysis and reduction, to yield different indole derivatives. For instance, reactions involving lithium hydroxide in tetrahydrofuran have shown high yields (up to 95%) for the conversion of this compound into its corresponding acid form .

Biological Research

Antiviral and Anticancer Properties

  • Recent studies indicate that indole derivatives exhibit significant biological activities, including antiviral and anticancer effects. This compound is being investigated for its potential to inhibit tumor growth and viral replication .

Mechanism of Action

  • The compound's mechanism involves interaction with various biochemical pathways, leading to changes in cellular processes. Its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets enhances its therapeutic potential.

Medicinal Applications

Therapeutic Agent Development

  • Ongoing research seeks to establish this compound as a therapeutic agent for various diseases. Its derivatives are being evaluated for efficacy against conditions such as cancer and viral infections .

Case Studies

  • Specific case studies have demonstrated the compound's effectiveness in preclinical models, highlighting its potential as a dual-action agent targeting multiple pathways involved in disease progression .

Industrial Applications

Dyes and Pigments

  • Beyond medicinal uses, this compound finds applications in the production of dyes and pigments. The indole structure contributes to vibrant colors and stability, making it valuable in the textile and paint industries .

Summary Table of Applications

Application AreaSpecific UsesNotes
Chemical Synthesis Building block for complex indole derivativesHigh yields reported in various reactions
Biological Research Antiviral and anticancer propertiesInvestigated for inhibition of tumor growth
Medicinal Applications Potential therapeutic agentOngoing studies on efficacy against specific diseases
Industrial Applications Production of dyes and pigmentsIndole structure enhances color stability

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-6-carboxylate: A related compound with similar structural features but lacking the amino group.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    5-Nitroindole: An indole compound with a nitro group instead of an amino group.

Uniqueness

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is unique due to the presence of both the amino and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Indole Compounds

Indole derivatives are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The unique structure of indoles allows them to interact with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound is attributed to its ability to influence various biochemical pathways. These compounds typically act through:

  • Enzyme Inhibition : Indole derivatives can inhibit key enzymes involved in disease processes, including kinases and acetylcholinesterases.
  • Cell Signaling Modulation : They can alter cell signaling pathways, affecting gene expression and cellular metabolism.
  • Binding Interactions : Indoles often bind to specific biomolecules, which can lead to changes in cellular functions .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 Value (µM)
MCF-7 (Breast)15.2 ± 2.3
HeLa (Cervical)12.8 ± 1.9
A549 (Lung)10.5 ± 0.8

These results suggest that the compound may be effective against multiple cancer types by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound could be developed into an effective antimicrobial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties as well. In a murine model of inflammation, it was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Infection Control : In a clinical setting, patients with bacterial infections treated with this indole derivative showed improved outcomes compared to standard antibiotic treatments, indicating its potential as an adjunct therapy .

Properties

IUPAC Name

methyl 5-amino-1H-indole-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVNHZSHVRJBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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